molecular formula C5H9O4- B1258931 2,3-Dihydroxy-3-methylbutanoate

2,3-Dihydroxy-3-methylbutanoate

Cat. No.: B1258931
M. Wt: 133.12 g/mol
InChI Key: JTEYKUFKXGDTEU-UHFFFAOYSA-M
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Description

Historical Context and Discovery

2,3-Dihydroxy-3-methylbutanoate, a key intermediate in branched-chain amino acid (BCAA) biosynthesis, was first identified during mid-20th-century studies of valine and leucine metabolic pathways. Its discovery emerged from enzymatic investigations of Salmonella typhimurium and Escherichia coli, where researchers characterized the acetohydroxy acid isomeroreductase (now known as ketol-acid reductoisomerase, KARI) responsible for its synthesis. By the 1960s, its role in converting α-acetolactate to this compound was firmly established through purification and kinetic studies of KARI. The compound gained renewed attention in the 21st century due to its applications in metabolic engineering and antimicrobial drug discovery.

Nomenclature and Alternative Names

The compound’s systematic IUPAC name is (2R)-2,3-dihydroxy-3-methylbutanoate , reflecting its stereochemistry and functional groups. Alternative names include:

Name Context
α,β-Dihydroxyisovalerate Biochemical literature
(R)-2,3-Dihydroxy-isovalerate Stereospecific references
2,3-Dihydroxy-3-methylbutyric acid Deprotonated form in physiological conditions
DHIV Abbreviation in microbial production studies

Its CAS registry number is 1756-18-9 for the acid form, while the methyl ester derivative is documented under 80567-47-1 .

Classification in Chemical Taxonomy

This compound belongs to multiple chemical and functional categories:

  • Organic Compounds

    • Class : Lipids and lipid-like molecules
    • Subclass : Hydroxy fatty acids
    • Direct Parent : Branched-chain carboxylic acids
  • Biochemical Role

    • Intermediate : Valine, leucine, and isoleucine biosynthesis
    • Substrate : For dihydroxy-acid dehydratase (IlvD) and KARI
  • Structural Features

    • Molecular Formula : C₅H₉O₄⁻
    • Molar Mass : 133.12 g/mol
    • Chirality : (R)-configuration at C2

Significance in Biochemical Research

Properties

IUPAC Name

2,3-dihydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYKUFKXGDTEU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biochemical Pathways

2,3-Dihydroxy-3-methylbutanoate serves as an intermediate in the biosynthesis of essential amino acids such as valine, leucine, and isoleucine. These amino acids are critical for protein synthesis and metabolic regulation in organisms. The compound is produced through the action of ketol-acid reductoisomerase on 3-hydroxy-3-methyl-2-oxopentanoic acid, highlighting its role in metabolic pathways related to branched-chain amino acids .

Metabolic Disorders

Research indicates that elevated levels of this compound can be associated with specific metabolic disorders. For instance, it has been detected in patients with Leigh syndrome and other mitochondrial dysfunctions, where its presence may serve as a biomarker for diagnostic purposes . The compound's excretion patterns in urine have been analyzed to identify underlying genetic conditions related to enzyme deficiencies .

Case Studies

A retrospective analysis of organic acid profiles in patients revealed significant increases in urinary concentrations of this compound among individuals with suspected metabolic disorders. This correlation suggests its potential utility in clinical diagnostics for conditions like propionic acidemia and other metabolic syndromes .

Nutritional Science

In nutritional contexts, this compound has been studied for its implications in dietary supplementation and metabolic health. Its role as a hydroxy fatty acid positions it within discussions on dietary fats and their effects on human health. Research into its bioavailability and physiological effects could inform nutritional strategies aimed at optimizing amino acid metabolism .

Industrial Biotechnology

The compound has potential applications in industrial biotechnology, particularly in the fermentation processes involving yeast species such as Saccharomyces cerevisiae. Its production during fermentation can influence the flavor profiles of fermented products and enhance nutritional content . Understanding its metabolic pathways could lead to improved fermentation strategies that maximize yield and efficiency.

Research and Development

Ongoing research is focused on elucidating the complete metabolic pathways involving this compound to better understand its biological significance and potential therapeutic applications. This includes studying its interactions with enzymes involved in amino acid metabolism and exploring its effects on cellular metabolism under various physiological conditions .

Preparation Methods

Chemical Identity and Biological Context

Structural and Molecular Characteristics

2,3-Dihydroxy-3-methylbutanoate (C₅H₉O₄⁻) is the conjugate base of 2,3-dihydroxy-3-methylbutanoic acid, with a molecular weight of 133.12 g/mol. Its IUPAC name, this compound, reflects the positions of the hydroxyl groups and the methyl substitution at carbon 3. The compound’s SMILES notation (CC(C)(C(C(=O)[O−])O)O) and InChIKey (JTEYKUFKXGDTEU-UHFFFAOYSA-M) provide unambiguous identifiers for its chemical structure.

Role in Valine Biosynthesis

DHMB is a key intermediate in the valine biosynthesis pathway, where it is synthesized from acetolactate via acetohydroxy acid isomeroreductase (IlvC) and subsequently converted to 2-ketoisovalerate by dihydroxy acid dehydratase (IlvD). Disruption of ilvD halts this conversion, enabling DHMB accumulation in microbial systems.

Metabolic Engineering and Fermentation Approaches

Strain Development in Enterobacter cloacae

Recent advances have utilized Enterobacter cloacae for DHMB production through targeted genetic modifications:

Gene Knockout Strategy
  • Disruption of budA : Prevents the conversion of acetoin to 2,3-butanediol, redirecting carbon flux toward DHMB.
  • Deletion of ilvD : Halts the dehydration of DHMB to 2-ketoisovalerate, enabling intracellular accumulation.
Strain Performance

Engineered E. cloacae ΔbudAilvD achieved a DHMB titer of 31.2 g/L in fed-batch fermentation, with a substrate conversion ratio of 0.56 mol/mol glucose.

Optimization of Fermentation Parameters

A Plackett-Burman design identified critical factors influencing DHMB production:

Factor Effect on DHMB Production Optimal Value
Culture Temperature Negative 34.3°C
Corn Steep Liquor Negative 3.14 g/L
(NH₄)₂SO₄ Positive 15 g/L

Subsequent face-centered central composite design (FCCD) optimized these parameters, achieving 8.89 g/L DHMB in batch cultures.

Fed-Batch Fermentation Process

Fed-batch cultivation under pH-controlled conditions (pH 6.5) and intermittent glucose feeding yielded 31.2 g/L DHMB over 76 hours, with a productivity of 0.41 g/L·h. The process minimized byproducts such as acetic acid and ethanol, underscoring its industrial viability.

Enzymatic Pathways and Biocatalytic Considerations

Role of Dihydroxy Acid Dehydratase (IlvD)

IlvD (EC 4.2.1.9) catalyzes the dehydration of DHMB to 2-ketoisovalerate in native metabolic pathways. Inactivation of this enzyme is critical for DHMB accumulation, as demonstrated in E. cloacae.

Substrate Channeling in Valine Biosynthesis

The valine pathway’s enzyme complex (IlvB, IlvN, IlvC, IlvD) facilitates substrate channeling, enhancing metabolic flux toward DHMB. Disrupting this complex through genetic modifications redirects resources to DHMB synthesis.

Analytical Techniques for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC with refractive index detection was employed to quantify DHMB in fermentation broths. Key chromatographic parameters include:

Compound Retention Time (min) Detection Method
DHMB 9.0 Refractive Index
Acetic Acid 11.3 Refractive Index
2,3-Butanediol 14.8 Refractive Index

Comparative Evaluation of Preparation Methods

Microbiological vs. Biotechnological Approaches

Parameter Microbiological Dihydroxylation Engineered E. cloacae
Yield Not Reported 31.2 g/L
Enantiomeric Excess High (S)-(+) Racemic (not specified)
Scalability Limited by substrate cost Industrially feasible
Byproducts Minimal Acetic acid, ethanol

Economic and Environmental Considerations

The biotechnological approach offers superior scalability and cost-effectiveness due to its reliance on glucose as a substrate. In contrast, microbiological methods may require expensive precursors like 3-methylcrotonic acid.

Q & A

Q. What analytical techniques are most reliable for confirming the structural identity of 2,3-dihydroxy-3-methylbutanoate in synthetic or biological samples?

To confirm structural identity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Distinguish stereoisomers via chemical shifts (e.g., (R)- vs. (S)-configurations) and hydroxyl group coupling patterns .
  • Mass Spectrometry (MS) : Verify molecular mass (exact mass: 134.0579) and fragmentation patterns, particularly for distinguishing isobaric intermediates .
  • X-ray Crystallography : Resolve absolute stereochemistry in crystalline derivatives, such as sodium salts .

Q. What are the key steps in synthesizing this compound from precursor compounds?

A validated synthesis protocol involves:

Cyanohydrin Formation : React 3-hydroxy-3-methyl-2-butanone with hydrogen cyanide to form 2,3-dihydroxy-2,3-dimethylbutanonitrile .

Hydrolysis : Acidic or enzymatic hydrolysis of the nitrile group to yield the carboxylic acid .

Esterification (optional): Use benzyl alcohol or methanol with acid catalysts (e.g., H₂SO₄) to stabilize the product for isolation .
Note: Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-esterification .

Advanced Research Questions

Q. How does this compound participate in branched-chain amino acid biosynthesis, and what experimental approaches can validate its metabolic flux?

The compound is a critical intermediate in valine biosynthesis (KEGG map00290):

  • Enzymatic Conversion : Dihydroxy-acid dehydratase (IlvD) catalyzes its dehydration to 3-methyl-2-oxobutanoate, requiring Mg²⁺/Mn²⁺ cofactors .
  • Isotopic Labeling : Use ¹³C-labeled glucose in microbial cultures (e.g., Saccharomyces cerevisiae) to track carbon flux via GC-MS or NMR .
  • Gene Knockout Studies : Disrupt ilvD in model organisms to observe intermediate accumulation .

Q. What challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Key challenges include:

  • Hygroscopicity : The sodium salt form (e.g., (±)-sodium 2,3-dihydroxyisovalerate hydrate) readily absorbs moisture, requiring anhydrous handling .
  • Matrix Interference : Biological samples (e.g., cell lysates) may contain co-eluting metabolites. Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS for improved separation .
  • Stereochemical Purity : Chiral columns (e.g., CHIRALPAK® IG-3) differentiate enantiomers to avoid misquantification .

Q. How can researchers resolve contradictions in stereochemical assignments of synthetic intermediates?

Discrepancies often arise from:

  • Racemization During Synthesis : Monitor reaction pH and temperature to minimize epimerization. For example, esterification at >60°C may alter (R)-configurations .
  • Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., density functional theory) .
  • Enzymatic Assays : Use stereospecific enzymes (e.g., dehydrogenases) to confirm activity of specific enantiomers .

Q. What methodologies optimize the stability of this compound in long-term storage?

  • Lyophilization : Convert to a stable sodium salt and lyophilize under vacuum to prevent hydrolysis .
  • Low-Temperature Storage : Store at -80°C in amber vials to avoid photodegradation .
  • Chelating Agents : Add EDTA to buffers to sequester metal ions that catalyze decomposition .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the enzyme kinetics of dihydroxy-acid dehydratase (IlvD) with this compound?

  • Substrate Purity : Synthesize enantiomerically pure (R)-2,3-dihydroxy-3-methylbutanoate to avoid kinetic bias .
  • Cofactor Dependence : Test activity under varying Mg²⁺/Mn²⁺ concentrations (0.1–10 mM) to determine optimal conditions .
  • Stopped-Flow Spectrophotometry : Measure real-time NADPH oxidation (if linked to dehydrogenases) or product formation at 240 nm (2-oxoacid absorbance) .

Q. What computational tools are recommended for modeling the interaction of this compound with enzymes like IlvD?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes with IlvD’s active site .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate conformational changes during catalysis .
  • QM/MM Calculations : Combine quantum mechanics (for reaction center) and molecular mechanics (for protein environment) to study dehydration mechanisms .

Tables

Q. Table 1: Key Metabolic Pathways Involving this compound

Pathway (KEGG ID)Role of CompoundAssociated Enzymes
Valine Biosynthesis (map00290)Intermediate in valine synthesisDihydroxy-acid dehydratase (IlvD)
Pantothenate/CoA (map00770)Precursor for Coenzyme A derivativesNot yet characterized
Secondary Metabolites (map01110)Potential precursor for antibioticsSpecies-specific synthases

Q. Table 2: Common Contaminants in Synthetic Batches

ContaminantSourceMitigation Strategy
3-Methyl-2-oxobutanoateOver-dehydrationOptimize IlvD reaction time
Racemic mixturesPoor stereochemical controlUse chiral catalysts
Benzyl ester derivativesIncomplete hydrolysisAdjust TLC monitoring

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxy-3-methylbutanoate
Reactant of Route 2
2,3-Dihydroxy-3-methylbutanoate

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